Cyclobutane, (1-methylethylidene)-
Overview
Description
Cyclobutane, (1-methylethylidene)-, also known as propan-2-ylidenecyclobutane, is an organic compound with the molecular formula C₇H₁₂ and a molecular weight of 96.1702 g/mol . This compound features a cyclobutane ring substituted with a methylethylidene group, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclobutane, (1-methylethylidene)- can be synthesized through various methods. One common approach involves the [2+2] cycloaddition of alkenes with allenoates, which yields 1,3-substituted cyclobutanes under simple and robust reaction conditions . Another method includes the copper hydride-catalyzed, enantioselective, intramolecular hydroalkylation of halide-tethered styrenes .
Industrial Production Methods: Industrial production of cyclobutane derivatives often involves the use of palladium-catalyzed cross-coupling reactions of cyclobutanone-derived N-sulfonylhydrazones with aryl or benzyl halides . This method provides structurally diversified products, including cyclobutenes and methylenecyclobutanes, in very good yields.
Chemical Reactions Analysis
Types of Reactions: Cyclobutane, (1-methylethylidene)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it into alkanes or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Halogenation reagents like bromine (Br₂) or chlorine (Cl₂) are frequently employed.
Major Products Formed:
Oxidation: Ketones or alcohols.
Reduction: Alkanes.
Substitution: Halogenated cyclobutanes.
Scientific Research Applications
Cyclobutane, (1-methylethylidene)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of cyclobutane, (1-methylethylidene)- involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in specific chemical reactions, influencing the reactivity and stability of the resulting products. The exact molecular targets and pathways depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Cyclobutane, (1-methylethylidene)- can be compared with other similar compounds such as:
Cyclobutane: A simple four-membered ring without any substituents.
Cyclopentane: A five-membered ring with different chemical properties.
Cyclohexane: A six-membered ring that is more stable due to reduced ring strain.
Uniqueness: Cyclobutane, (1-methylethylidene)- is unique due to its methylethylidene substitution, which imparts distinct chemical reactivity and properties compared to unsubstituted cyclobutane and other cycloalkanes.
Properties
IUPAC Name |
propan-2-ylidenecyclobutane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12/c1-6(2)7-4-3-5-7/h3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVOQCSGNIHNLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1CCC1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20333887 | |
Record name | Cyclobutane, (1-methylethylidene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20333887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1528-22-9 | |
Record name | Cyclobutane, (1-methylethylidene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20333887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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